N-(diphenylacetyl)-L-valine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

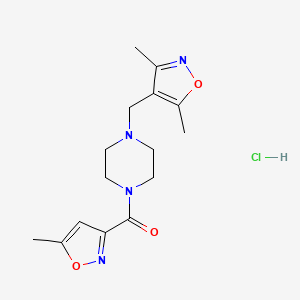

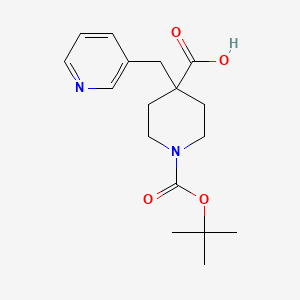

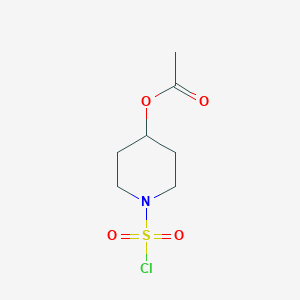

N-(diphenylacetyl)-L-valine (NDPV) is an amino acid derivative that has been extensively studied for its potential applications in the fields of medicine and biochemistry. NDPV is a synthetic derivative of the naturally occurring amino acid L-valine and is composed of a diphenylacetyl group linked to the L-valine side chain. NDPV has been used in a variety of scientific applications, including as an enzyme inhibitor, an anti-inflammatory agent, and a therapeutic drug.

Wissenschaftliche Forschungsanwendungen

HDAC Inhibition and Leukemia Treatment

Valproic acid, closely related to N-(diphenylacetyl)-L-valine through its action as a Histone Deacetylase (HDAC) inhibitor, shows promise in treating acute myeloid leukemia (AML). It's been shown to induce hematological remission and improve blood values in patients unfit for intensive chemotherapy. This therapeutic strategy capitalizes on the modulation of protein lysine acetylation to influence cell proliferation, differentiation, and apoptosis (Fredly, Gjertsen, & Bruserud, 2013).

Antiviral and Anticancer Efficacy

Valaciclovir, an L-valyl ester prodrug converting to aciclovir and L-valine, demonstrates significant antiviral activity against herpesviruses, offering enhanced bioavailability over aciclovir. Its efficacy in treating herpes zoster and genital herpes, alongside a well-tolerated drug profile, illustrates the potential of valine-derived treatments in managing viral infections and suggests avenues for exploring anticancer applications (Perry & Faulds, 1996).

Cardiovascular Disease Modulation

Research on lysine acetylation's role in cardiovascular diseases (CVDs) indicates that lysine deacetylases, including HDACs targeted by valproic acid, significantly impact hypertension, vascular diseases, and arrhythmia. The therapeutic potential of HDAC inhibitors in CVD treatments highlights the importance of understanding specific HDAC roles in cardiac and vascular health, offering new targets for intervention (Li, Ge, & Li, 2019).

Antihypertensive Peptides from Fish Protein Hydrolysates

Fish Protein Hydrolysate (FPH), rich in biologically active peptides including valine, shows significant antihypertensive activity. These peptides, with potent Angiotensin Converting Enzyme – I inhibitory activity, highlight the therapeutic potential of valine-containing compounds in developing antihypertensive drugs (U.G., Bhat, Karunasagar, & B.S., 2019).

Mood Stabilization Beyond Bipolar Disorder

The mood stabilizers lithium and valproic acid show therapeutic potential beyond bipolar disorder, including neuroprotective benefits across a spectrum of central nervous system diseases. This review underscores the multifaceted mechanisms of action of these drugs, including HDAC inhibition by valproic acid, suggesting broader applications in treating neurological, neurodegenerative, and neuropsychiatric disorders (Chiu, Wang, Hunsberger, & Chuang, 2013).

Eigenschaften

IUPAC Name |

(2S)-2-[(2,2-diphenylacetyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-13(2)17(19(22)23)20-18(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPWHHXDOFSBKX-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

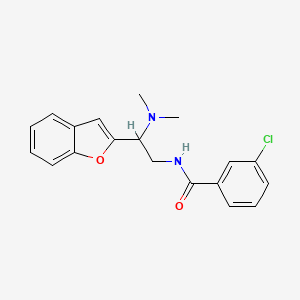

![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)

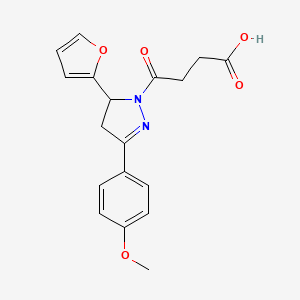

![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)

![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)